molecular formula C6H8ClN3O B13199732 2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one

2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13199732
M. Wt: 173.60 g/mol
InChI Key: BADDAVJGJPVGKM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a chloro-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with ethyl chloroacetate, followed by amination. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The intermediate product is then subjected to hydrolysis and subsequent amination to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other alkyl derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alkyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effect .

Comparison with Similar Compounds

    4-Chloro-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the amino and ethanone substituents.

    2-Amino-1-(4-chloro-1H-pyrazol-5-yl)ethan-1-one: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness: 2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to the presence of both the amino and chloro-methyl substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-amino-1-(4-chloro-2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H8ClN3O/c1-10-6(5(11)2-8)4(7)3-9-10/h3H,2,8H2,1H3

InChI Key

BADDAVJGJPVGKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)CN

Origin of Product

United States

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